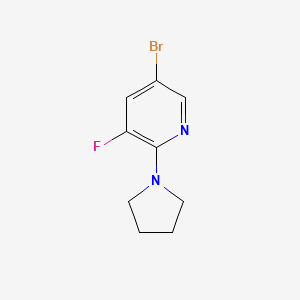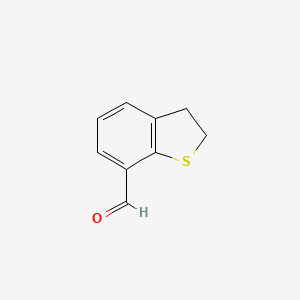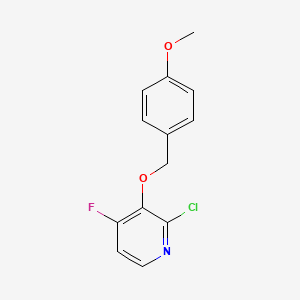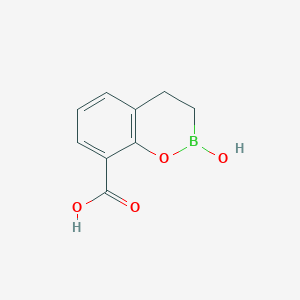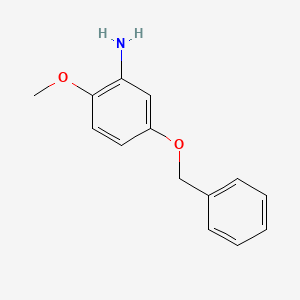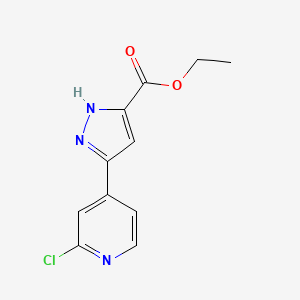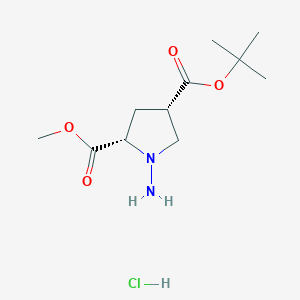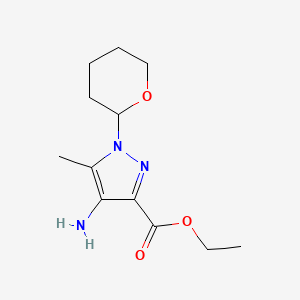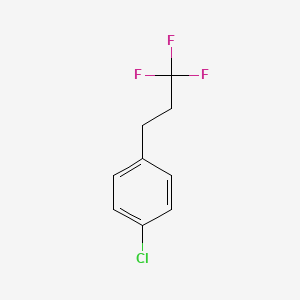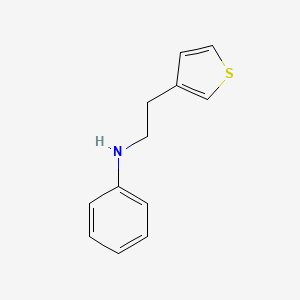![molecular formula C6H13NO B13932549 1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
1-[(Dimethylamino)methyl]cyclopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)methyl]cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a dimethylaminomethyl group and a hydroxyl group.
准备方法
The synthesis of 1-[(Dimethylamino)methyl]cyclopropanol typically involves the addition of a cyclopropanone solution to a tenfold excess of dimethylamine in dichloromethane (CH₂Cl₂). This reaction yields the desired compound as a liquid at room temperature, which is soluble in water and most common organic solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-[(Dimethylamino)methyl]cyclopropanol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be displaced by common nucleophiles through an SNI type reaction involving the cyclopropaniminium ion as an intermediate.
Reactions with Ketene and Isocyanates: These reactions lead to the formation of transient cyclopropanone and derivatives of dimethylamine.
Isomerization: Upon prolonged standing or heating, the compound slowly isomerizes to N,N-dimethylpropionamide.
Common reagents used in these reactions include weak acids, which act as good catalysts for the displacement of the hydroxyl group, while mineral acids are less effective .
科学研究应用
1-[(Dimethylamino)methyl]cyclopropanol has several applications in scientific research:
Organic Synthesis: It is used in Mannich-type reactions with anions or enols derived from C-H acidic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Material Science: It is used in the preparation of cyclopropanol derivatives, which have applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[(Dimethylamino)methyl]cyclopropanol involves the formation of a cyclopropaniminium ion intermediate during substitution reactions. This intermediate is stabilized by the nitrogen atom’s lone pair electrons, which can donate to the incipient cyclopropyl cation . This stabilization is crucial for the compound’s reactivity and its ability to undergo various chemical transformations.
相似化合物的比较
1-[(Dimethylamino)methyl]cyclopropanol can be compared with other cyclopropanol derivatives, such as:
Cyclopropanemethanol: Similar in structure but lacks the dimethylamino group, leading to different reactivity and applications.
Cyclopropanone: A highly reactive intermediate that can be formed transiently during reactions involving this compound.
The presence of the dimethylamino group in this compound imparts unique chemical properties, making it more versatile in organic synthesis and other applications.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
1-[(dimethylamino)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-6(8)3-4-6/h8H,3-5H2,1-2H3 |
InChI 键 |
BCEAVHXDEGAQCS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



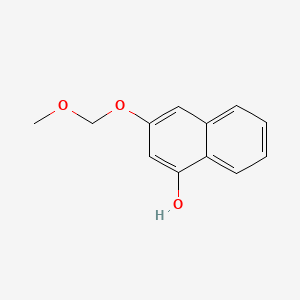
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
